Technical Guide: Chemical Structure, Properties, and Applications of 3,5-Dimethylbenzoic-d9 Acid
Technical Guide: Chemical Structure, Properties, and Applications of 3,5-Dimethylbenzoic-d9 Acid
Executive Summary
This technical guide provides a comprehensive analysis of 3,5-Dimethylbenzoic-d9 Acid (CAS: 1335014-65-7), a stable isotope-labeled analog of 3,5-dimethylbenzoic acid. Primarily utilized as an internal standard in quantitative bioanalysis (LC-MS/MS) and as a probe in mechanistic kinetic isotope effect (KIE) studies, this compound offers critical advantages in correcting for matrix effects and ion suppression. This document details its physicochemical properties, synthesis pathways, mass spectrometric fragmentation behavior, and specific protocols for its application in Drug Metabolism and Pharmacokinetics (DMPK).
Part 1: Structural Characterization & Isotopic Purity
Chemical Identity[1][2][3][4][5]
-
Chemical Name: 3,5-Dimethylbenzoic-d9 acid[1][2][3][4][5][6][]
-
Synonyms: 3,5-Dimethylbenzoic acid-d9; Benzoic acid, 3,5-dimethyl-, nonadeutero-[2]
-
Molecular Formula:
(Note: The carboxylic proton is exchangeable and typically denoted as H in non-deuterated solvents, while the carbon-bound hydrogens are D). -
Molecular Weight: ~159.23 g/mol (compared to 150.17 g/mol for the unlabeled analog).
Structural Logic of the "d9" Label
The "d9" designation indicates the substitution of nine carbon-bound hydrogen atoms with deuterium (
-
Aromatic Ring: The benzene ring contains 3 deuterium atoms at positions 2, 4, and 6.
-
Methyl Groups: The two methyl substituents at positions 3 and 5 are fully deuterated (
), contributing 6 deuterium atoms. -
Total:
Deuterium atoms.
Visualization of Structural Differences
The following diagram illustrates the structural relationship and the specific sites of deuteration compared to the unlabeled parent.
Caption: Structural comparison highlighting the specific deuteration sites (aromatic ring and methyl groups) that result in the +9 Da mass shift.
Part 2: Physicochemical Properties[2]
The incorporation of deuterium introduces subtle but analytically significant changes in physical properties, known as the Deuterium Isotope Effect .[8]
Comparative Property Table
| Property | Unlabeled (3,5-Dimethylbenzoic Acid) | Deuterated (d9-Analog) | Impact on Analysis |
| Molecular Weight | 150.17 g/mol | 159.23 g/mol | Mass Shift (+9): Allows clean separation in MS (M+9). |
| pKa | 4.32 | ~4.35 | Acidity: Deuterated acids are slightly weaker (secondary isotope effect), usually negligible for extraction pH. |
| LogP | 2.82 | ~2.78 | Lipophilicity: C-D bonds are shorter and less polarizable, slightly lowering lipophilicity. |
| HPLC Retention | Baseline | Chromatography: Deuterated analogs often elute slightly earlier on Reverse Phase columns due to reduced hydrophobic interaction strength. | |
| C-H/C-D Bond Energy | ~413 kJ/mol | ~441 kJ/mol | Stability: C-D bonds are stronger, making the d9 analog more resistant to metabolic oxidation (useful for KIE studies). |
Solubility Profile
-
Methanol/Acetonitrile: High solubility (>50 mg/mL). Preferred solvent for stock solutions.
-
Water: Low solubility.[9][5][10] Requires pH adjustment (alkaline) to form the benzoate salt for aqueous stability.
-
DMSO: Soluble.
Part 3: Synthesis & Manufacturing
Synthesis of high-isotopic-purity (>98% D) 3,5-Dimethylbenzoic-d9 acid typically avoids H/D exchange on the final molecule (which yields lower specificity) and instead utilizes de novo synthesis or oxidation of fully deuterated precursors.
Preferred Synthetic Route: Oxidation of Mesitylene-d12
The most robust industrial route involves the controlled oxidation of Perdeuteromesitylene (Mesitylene-d12).
-
Precursor: Mesitylene-d12 (
). -
Oxidation: Selective oxidation of one methyl group to a carboxylic acid using
or Cobalt/Manganese catalyzed aerobic oxidation. -
Purification: Acid-base extraction to separate the acid from unreacted hydrocarbon and over-oxidized byproducts (dicarboxylic acids).
Synthesis Workflow Diagram
Caption: Synthetic pathway via selective oxidation of Mesitylene-d12, ensuring high isotopic incorporation at all carbon positions.
Part 4: Analytical Characterization (MS/MS)
For LC-MS/MS bioanalysis, understanding the fragmentation pattern is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.
Mass Spectrometry Logic
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids (
). -
Precursor Ion (Q1):
-
Unlabeled:
149.1 ( ) -
d9-Analog:
158.1 ( )
-
-
Product Ions (Q3):
-
Loss of
(Decarboxylation): The primary fragmentation pathway.[11] -
Unlabeled Fragment:
105 (Phenyl cation equivalent). -
d9-Analog Fragment:
114 (Fully deuterated Xylene radical anion equivalent).
-
Fragmentation Pathway Diagram
Caption: ESI(-) fragmentation pathway showing the primary MRM transition (158.1 -> 114.1) used for quantitation.[8]
Part 5: Applications in DMPK & Bioanalysis
Protocol: Internal Standard (IS) Preparation
The d9-analog is the "Gold Standard" IS for quantifying 3,5-dimethylbenzoic acid (a metabolite of trimethylbenzenes) in biological matrices like urine or plasma.
-
Stock Solution: Dissolve 1 mg of 3,5-Dimethylbenzoic-d9 acid in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
Working Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
-
Spiking: Add 10 µL of Working Solution to 100 µL of biological sample before extraction.
-
Why: Adding before extraction compensates for recovery losses and matrix effects during the sample prep phase.
-
Addressing the "Chromatographic Isotope Effect"
The Issue: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On high-efficiency C18 columns, the d9-analog may elute 2-5 seconds earlier than the analyte. The Risk: If the matrix effect (ion suppression) occurs exactly at the analyte's retention time but not at the IS retention time, the IS will not accurately normalize the data. The Solution:
-
Use a column with high carbon load to maximize co-elution.
-
Ensure the retention time shift is < 0.1 min.
-
If separation is observed, verify that the suppression profile is constant across both peaks.
Kinetic Isotope Effect (KIE) Studies
Researchers use this molecule to study metabolic oxidation rates.
-
Concept: The C-D bond is stronger than the C-H bond.
-
Experiment: Incubate a 1:1 mixture of Unlabeled and d9-Acid with liver microsomes (CYP450).
-
Observation: If the metabolism involves breaking a C-H bond on the methyl group (to form a dicarboxylic acid), the unlabeled form will disappear faster (
). -
Significance: This identifies the rate-limiting step in the metabolic pathway.
References
-
ResolveMass Laboratories. (n.d.). 3,5-Dimethylbenzoic-d9-acid | CAS 1335014-65-7.[1][2][3][] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3,5-dimethyl- Mass Spectrum. NIST Chemistry WebBook.[9] Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3,5-Dimethylbenzoic acid CAS#: 499-06-9 [m.chemicalbook.com]
- 6. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
